molecular formula C25H22ClF2N3O4S B10786353 6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one

6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one

Cat. No.: B10786353
M. Wt: 534.0 g/mol
InChI Key: PRDVIBNMPLEMHA-UHFFFAOYSA-N
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Description

The compound 6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one is a structurally complex heterocyclic molecule featuring an isoquinoline core fused with a pyrazole ring. Key structural attributes include:

  • Isoquinoline backbone: The 1(2H)-one isoquinoline system provides rigidity and aromaticity, which may enhance binding interactions in biological targets.
  • Substituents: A 6-chloro group on the isoquinoline ring, which can influence electronic distribution and steric bulk. A 4-phenyl group, enhancing lipophilicity and π-π stacking interactions. A pyrazole ring substituted with a 1-(2,2-difluoroethyl) group and a 5-methylsulfonyl group. The difluoroethyl group introduces electronegativity and conformational flexibility, while the sulfonyl group enhances solubility and hydrogen-bonding capacity .

This compound shares structural motifs with kinase inhibitors and anti-inflammatory agents, though its specific biological targets require further investigation. The integration of sulfonyl and fluorinated groups aligns with modern medicinal chemistry strategies to optimize pharmacokinetic properties .

Properties

Molecular Formula

C25H22ClF2N3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

6-chloro-2-[[1-(2,2-difluoroethyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one

InChI

InChI=1S/C25H22ClF2N3O4S/c1-3-20(32)24-23(15-7-5-4-6-8-15)19-11-16(26)9-10-18(19)25(33)30(24)13-17-12-22(36(2,34)35)31(29-17)14-21(27)28/h4-12,21H,3,13-14H2,1-2H3

InChI Key

PRDVIBNMPLEMHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(C=CC(=C2)Cl)C(=O)N1CC3=NN(C(=C3)S(=O)(=O)C)CC(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPKI-103 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of TPKI-103 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: TPKI-103 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of TPKI-103 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of TPKI-103 depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

TPKI-103 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, TPKI-103 is studied for its interactions with proteins and enzymes, providing insights into cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, TPKI-103 finds applications in industry, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TPKI-103 involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, TPKI-103 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name / ID Core Structure Key Substituents Evidence ID
Target Compound Isoquinolin-1(2H)-one 6-Cl, 3-propionyl, 4-phenyl, pyrazole with difluoroethyl and methylsulfonyl N/A
3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one Quinolin-2(1H)-one 6-Cl, 4-phenyl, pyrazole with acetyl and 2-chlorophenyl
5-Chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethylene]-6-methyl-benzofuran-3-one Benzofuran-3-one 5-Cl, thiazole, pyrazole with fluorophenyl
4-((2-Chloro-6-methoxyquinolin-3-yl)-methylene)-3-(trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one Quinoline-pyrazole hybrid 2-Cl, trifluoromethyl, difluorophenyl

Key Observations :

  • Halogenation : Chlorine at position 6 is conserved in the target and , suggesting a role in electronic modulation or target recognition.
  • Fluorinated Groups : The target’s 2,2-difluoroethyl group contrasts with trifluoromethyl () or fluorophenyl () moieties, impacting polarity and bioavailability .

Functional Group Impact on Properties

Table 2: Functional Group Contributions

Group Target Compound Comparable Compounds Expected Impact
Sulfonyl 5-Methylsulfonyl on pyrazole None in , or 9 Enhances solubility and hydrogen-bond acceptor capacity.
Fluorinated Alkyl 2,2-Difluoroethyl Trifluoromethyl () Higher lipophilicity than trifluoromethyl but lower metabolic stability.
Propionyl Ester 3-Propionyl Acetyl () Longer alkyl chain may reduce hydrolysis rate compared to acetyl.

Discussion :

  • The methylsulfonyl group in the target compound is unique among the compared structures and likely improves aqueous solubility, a critical factor for oral bioavailability .
  • Difluoroethyl vs. The trifluoromethyl group in may confer greater oxidative stability .

Biological Activity

6-Chloro-2-((1-(2,2-difluoroethyl)-5-(methylsulfonyl)-1H-pyrazol-3-yl)methyl)-4-phenyl-3-propionylisoquinolin-1(2H)-one, commonly referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chloro group, a difluoroethyl moiety, and a methylsulfonyl group, which contribute to its pharmacological properties.

Molecular Structure

PropertyValue
CAS Number 844870-83-3
Molecular Formula C25H22ClF2N3O4S
Molecular Weight 534.0 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The specific activity of this compound has not been extensively documented; however, the general trend in pyrazole chemistry suggests potential antibacterial effects.

  • Mechanism of Action : Pyrazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Case Studies : In related studies, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 22.4 µg/mL to 30.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : Some derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

  • In Vitro Studies : Certain pyrazole compounds have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation .

Summary of Findings

The biological activity of this compound appears to align with the established profiles of other pyrazole derivatives:

  • Antimicrobial Activity : Potential effectiveness against bacteria.
  • Anti-inflammatory Effects : Significant inhibition of inflammatory markers.
  • Anticancer Properties : Promising results in preclinical studies.

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